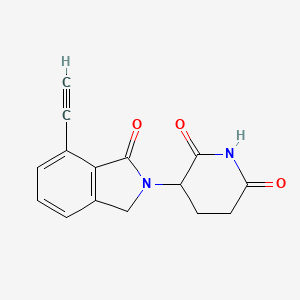
3-(7-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an ethynyl group, an isoindole moiety, and a piperidine-2,6-dione core. Its distinct chemical properties make it a subject of interest in medicinal chemistry and other research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves multiple steps, starting with the preparation of the isoindole core. One common method involves the reaction of an appropriate anhydride with an amine to form the isoindole structure. The ethynyl group is then introduced through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(7-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoindole moiety can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl and isoindole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
3-(7-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The compound exerts its effects through multiple mechanisms. In medicinal applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can bind to and inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. Additionally, it may modulate immune responses by interacting with immune cell receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: Shares a similar isoindole structure and is used as an immunomodulatory drug.
Thalidomide: Another compound with a related structure, known for its anti-inflammatory and immunomodulatory effects.
Uniqueness
3-(7-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a versatile compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H12N2O3 |
|---|---|
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
3-(4-ethynyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H12N2O3/c1-2-9-4-3-5-10-8-17(15(20)13(9)10)11-6-7-12(18)16-14(11)19/h1,3-5,11H,6-8H2,(H,16,18,19) |
InChI-Schlüssel |
AUZGTWKTVDXTHN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC2=C1C(=O)N(C2)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


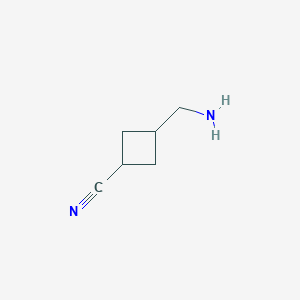
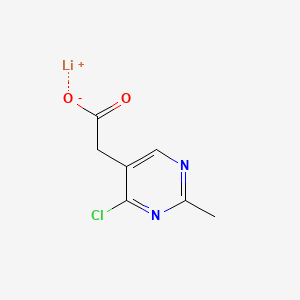

![1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B15297095.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)

![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)

![3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)

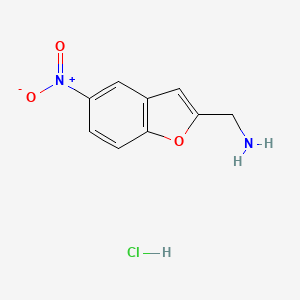

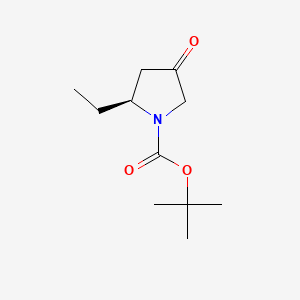
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15297160.png)
